Cas no 879-37-8 (2-(1H-indol-3-yl)acetamide)

2-(1H-indol-3-yl)acetamide structure
2-(1H-indol-3-yl)acetamide structure
Nome do Produto:2-(1H-indol-3-yl)acetamide
N.o CAS:879-37-8
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD00005641
CID:40179
PubChem ID:24857238

2-(1H-indol-3-yl)acetamide Propriedades químicas e físicas

Nomes e Identificadores

    • Indole-3-acetamide
    • 1H-Indol-3-ylacetamide
    • 1H-Indole-3-acetamide
    • 2-(1H-INDOL-3-YL)ACETAMIDE
    • INDOLE-3-ACETAMIDE CRYSTALLINE
    • 3-Indoleacetamide
    • 3-Indolylacetamide
    • NSC 1969
    • Indoleacetamide
    • (indol-3-yl)acetamide
    • C10H10N2O
    • 1-Indole-3-acetamide
    • 2-(3-Indolyl)acetamide
    • (1H-indol-3-yl)acetamide
    • Indole-3-acetamide (8CI)
    • O9SEW65XW3
    • Indole-3-acetamide (6CI,8CI)
    • ZOAMBXDOGPRZLP-UHFFFAOYSA-N
    • 2-indol-3-ylacetamide
    • TSR
    • PubChem7350
    • 1H-indol-3-yl-acetamide
    • 3-INDOLE ACETAMIDE
    • bmse000696
    • Indole-3
    • Indole-3-acetamide (6CI, 8CI)
    • AM1212
    • 1H-Indole-3-ethanimidic acid
    • EN300-74842
    • EINECS 212-904-4
    • DB08652
    • DTXSID60236686
    • CS-W017500
    • FT-0615869
    • Indole-3-acetamide, 98%
    • A15869
    • SCHEMBL8082815
    • NSC1969
    • 879-37-8
    • I0668
    • 2-(1H-indol-3-yl)-acetamide
    • 99FEA035-A073-4863-9F14-923310E3BC45
    • NS00039231
    • Auxin amide
    • SY014237
    • Oprea1_704903
    • SCHEMBL40822
    • CHEBI:16031
    • Q27097844
    • Z33546521
    • FS-2701
    • NSC-1969
    • AC-23418
    • InChI=1/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
    • 3-Indolylacetamide;NSC 1969
    • 879-06-1
    • HY-W016784
    • MFCD00005641
    • Indole--d5-3-acetaMide
    • ZOAMBXDOGPRZLP-UHFFFAOYSA-
    • SB15031
    • HMS1740A02
    • HB0341
    • IAM
    • CCG-266389
    • I-0900
    • UNII-O9SEW65XW3
    • HMS3604E11
    • s5610
    • AKOS001129741
    • C02693
    • BCP27037
    • 2-(1H-Indol-3-yl)acetamide #
    • Indole-3-acetamide,98%
    • Indole-3-acetamide; 2-(1H-Indol-3-yl)acetamide; 2-(3-Indolyl)acetamide; 3-Indolylacetamide; NSC 1969
    • DTXCID90159177
    • DB-011565
    • 2-(1H-indol-3-yl)acetamide
    • MDL: MFCD00005641
    • Inchi: 1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
    • Chave InChI: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
    • SMILES: O=C(CC1C2C(=CC=CC=2)NC=1)N

Propriedades Computadas

  • Massa Exacta: 174.07900
  • Massa monoisotópica: 174.079
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 205
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Carga de Superfície: 0
  • Superfície polar topológica: 58.9
  • Contagem de Tautomeros: 3

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.285 g/cm1.285
  • Ponto de Fusão: 152.0 to 156.0 deg-C
  • Ponto de ebulição: 469.7°C at 760 mmHg
  • Ponto de Flash: 237.8 °C
  • Índice de Refracção: 1.687
  • PSA: 58.88000
  • LogP: 1.89600
  • Solubilidade: Not determined

2-(1H-indol-3-yl)acetamide Informações de segurança

2-(1H-indol-3-yl)acetamide Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1H-indol-3-yl)acetamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BAI LING WEI Technology Co., Ltd.
123823-25G
Indole-3-acetamide, 98%
879-37-8 98%
25G
¥ 962 2022-04-26
Enamine
EN300-74842-0.1g
2-(1H-indol-3-yl)acetamide
879-37-8 95.0%
0.1g
$19.0 2025-03-21
Key Organics Ltd
FS-2701-5MG
2-(1H-Indol-3-yl)acetamide
879-37-8 >95%
5mg
£42.00 2025-02-09
TRC
I577491-5g
1H-Indole-3-acetamide
879-37-8
5g
$91.00 2023-05-18
eNovation Chemicals LLC
D403997-1kg
3-Indoleacetamide
879-37-8 97%
1kg
$1200 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045554-100g
Indole-3-acetamide
879-37-8 98%
100g
¥ȍǨƊ 2023-07-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2205-25G
2-(1H-indol-3-yl)acetamide
879-37-8 95%
25g
¥ 290.00 2023-04-13
eNovation Chemicals LLC
D382729-100g
3-Indoleacetamide
879-37-8 97%
100g
$270 2024-05-24
Ambeed
A163352-100mg
Indole-3-acetamide
879-37-8 98%
100mg
$5.0 2025-02-26
Hello Bio
HB0341-100mg
Indole-3-acetamide
879-37-8 >98%
100mg
£78 2023-05-25

2-(1H-indol-3-yl)acetamide Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Nitrile hydratase
Referência
Synthesis of various aromatic amide derivatives using nitrile hydratase of Rhodococcus rhodochrous J1
Mauger, Jacques; et al, Tetrahedron, 1989, 45(5), 1347-54

Método de produção 2

Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
Referência
Design, synthesis and anti-AD effects of dual inhibitor targeting glutaminyl cyclase/GSK-3β
Xie, Yazhou; et al, European Journal of Medicinal Chemistry, 2023, 248,

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen Solvents: Water ;  20 min, pH 7.8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Production of indole-3-acetic acid and related indole derivatives from L-tryptophan by Rubrivivax benzoatilyticus JA2
Mujahid, Md.; et al, Applied Microbiology and Biotechnology, 2011, 89(4), 1001-1008

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Stereoisomer of dibromo[(1,2,5,6-η)-1,5-cyclooctadiene][6-phenyl-7-(phenylmethyl… Solvents: tert-Butanol ;  24 h, 70 °C
Referência
Aerobic oxidation of primary amines to amides catalyzed by an annulated mesoionic carbene (MIC) stabilized Ru complex
Yadav, Suman; et al, Catalysis Science & Technology, 2021, 11(21), 7018-7028

Método de produção 5

Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  18 h, rt
Referência
Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging
Hu, Kongzhen; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 287-292

Método de produção 6

Condições de reacção
1.1 Reagents: Phosphorus trichloride ;  5 min, 50 - 55 °C
1.2 3 h, 50 - 55 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8, cooled
Referência
Direct reductive coupling of indoles to nitrostyrenes en route to (indol-3-yl)acetamides
Aksenov, Alexander V.; et al, RSC Advances, 2016, 6(96), 93881-93886

Método de produção 7

Condições de reacção
1.1 Reagents: Glucose ,  Disodium NADH ,  Glucose dehydrogenase Catalysts: Tryptophan 2-monooxygenase ,  Riboflavin reductase (NADPH) ;  48 h, 30 °C
Referência
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfur Solvents: Pyridine
Referência
Oxidative degradation of a-substituted carboxylic acids
Feichtinger, Hans, Chemische Berichte, 1962, 95, 2238-42

Método de produção 9

Condições de reacção
Referência
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

Método de produção 10

Condições de reacção
1.1 Reagents: Hydrochloric acid
2.1 -
Referência
Synthesis and properties of azoles and their derivatives. 32. Synthesis and some reactions of hydrochlorides of indolylcarboxylic acid iminoesters
Kelarev, V. I.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (5), 645-50

Método de produção 11

Condições de reacção
1.1 Catalysts: Tryptophan synthase ;  48 h, 30 °C
1.2 Reagents: Glucose ,  Disodium NADH ,  Glucose dehydrogenase Catalysts: Tryptophan 2-monooxygenase ,  Riboflavin reductase (NADPH) ;  48 h, 30 °C
Referência
Versatile and facile one-pot biosynthesis for amides and carboxylic acids in E. coli by engineering auxin pathways of plant microbiomes
Menon, Navya; et al, ACS Catalysis, 2022, 12(4), 2309-2319

Método de produção 12

Condições de reacção
1.1 Reagents: Formic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, -10 °C; 1 h, -10 °C → 10 °C
Referência
The first isocyanide of plant origin expands functional group diversity in cruciferous phytoalexins: synthesis, structure and bioactivity of isocyalexin A
Pedras, M. Soledade C.; et al, Organic & Biomolecular Chemistry, 2012, 10(18), 3613-3616

Método de produção 13

Condições de reacção
1.1 Reagents: Water Catalysts: Ruthenium, tetracarbonyl-μ-hydrotrihydro-μ-hydroxy-μ3-hydroxy-μ4-oxotetrakis(tri… ;  18 h, 80 - 95 °C
Referência
Kinetic, Spectroscopic, and X-Ray Crystallographic Evidence for the Cooperative Mechanism of the Hydration of Nitriles Catalyzed by a Tetranuclear Ruthenium-μ-oxo-μ-hydroxo Complex
Yi, Chae S.; et al, Organometallics, 2008, 27(9), 2030-2035

Método de produção 14

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  cooled; 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  cooled; 3 h, cooled
Referência
Synthesis, single crystal X-ray analysis and vibrational spectral studies of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Guo, Qian; et al, Journal of Molecular Structure, 2023, 1281,

Método de produção 15

Condições de reacção
1.1 Reagents: Ammonia Solvents: Water ;  cooled; 3 h, rt
Referência
Synthesis, single crystal X-ray analysis and vibrational spectral studies of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Guo, Qian; et al, Journal of Molecular Structure, 2023, 1281,

Método de produção 16

Condições de reacção
1.1 Catalysts: Indole-3-acetic acid synthetase Solvents: Water ;  6 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide
Pollmann, Stephan; et al, Phytochemistry (Elsevier), 2009, 70(4), 523-531

2-(1H-indol-3-yl)acetamide Raw materials

2-(1H-indol-3-yl)acetamide Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:879-37-8)3-Indoleacetamide
sfd3104
Pureza:99%
Quantidade:200KG
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:879-37-8)2-(1H-indol-3-yl)acetamide
A15869
Pureza:99%
Quantidade:1kg
Preço ($):706.0